(1R,2R)-2-Cyclopropylcyclopentan-1-amine hydrochloride
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Overview
Description
(1R,2R)-2-Cyclopropylcyclopentan-1-amine hydrochloride is a chiral amine compound with significant potential in various fields of scientific research. This compound is characterized by its unique cyclopropyl and cyclopentane rings, which contribute to its distinct chemical properties and reactivity.
Mechanism of Action
Target of Action
The primary target of (1R,2R)-2-Cyclopropylcyclopentan-1-amine hydrochloride is the GPR88 receptor . The GPR88 receptor is a G protein-coupled receptor that plays a crucial role in various neurological functions.
Mode of Action
This compound acts as a potent agonist of the GPR88 receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound binds to the GPR88 receptor and activates it, leading to a series of biochemical reactions.
Biochemical Pathways
Upon activation of the GPR88 receptor, this compound inhibits the production of cyclic adenosine monophosphate (cAMP) through a Gαi-coupled pathway . cAMP is a critical secondary messenger involved in many biological responses. By inhibiting cAMP production, the compound can modulate these responses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-Cyclopropylcyclopentan-1-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .
Industrial Production Methods
Industrial production of this compound often employs continuous stirred tank reactors (CSTRs) for efficient mixing and scale-up . This method ensures high yield and purity of the final product, making it suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-Cyclopropylcyclopentan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, forming various substituted amine products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropylcyclopentanone, while reduction can produce different amine derivatives .
Scientific Research Applications
(1R,2R)-2-Cyclopropylcyclopentan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is utilized in the production of pharmaceuticals, cosmetics, and other chemical products.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (1R,2R)-2-Cyclopropylcyclopentan-1-amine hydrochloride include:
- (1R,2R)-trans-1,2-Cyclopentanediamine dihydrochloride
- (1R,2R)-2-Aminocyclopentan-1-ol hydrochloride
- (1R,2R)-2-Ethynylcyclopentan-1-amine hydrochloride
Uniqueness
What sets this compound apart is its unique cyclopropyl and cyclopentane ring structure, which imparts distinct reactivity and stability. This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
(1R,2R)-2-cyclopropylcyclopentan-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c9-8-3-1-2-7(8)6-4-5-6;/h6-8H,1-5,9H2;1H/t7-,8-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGGSLCAWFADOGF-SCLLHFNJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N)C2CC2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@@H](C1)N)C2CC2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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